1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane
Description
This compound features a pyrazole core substituted with bromine and methyl groups at positions 4 and 1, respectively. The bicyclic system, 6-oxa-3-azabicyclo[3.1.0]hexane, introduces a rigid, strained framework with oxygen and nitrogen heteroatoms. While direct pharmacological data are unavailable, its hybrid heterocyclic architecture positions it as a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14BrN3O/c1-9-5-13(2)6-10(9,15-9)8-7(11)4-12-14(8)3/h4H,5-6H2,1-3H3 |
InChI Key |
ZRBNTPPDRJTNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(O2)C3=C(C=NN3C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-oxa-3-azabicyclo[3.1.0]hexane Core
The bicyclic core, 6-oxa-3-azabicyclo[3.1.0]hexane , is a fundamental scaffold in the target compound. Preparation methods generally start from simpler precursors such as substituted pyrrolidines or oxaziridines.
- One approach involves the cyclization of amino alcohol derivatives under conditions promoting ring closure to form the bicyclic system.
- For example, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized by cyclizing appropriate amino alcohol precursors in aqueous or organic media, often under reflux with ammonia or ammonium salts.
- Yields for these steps can be high (up to 96%) when optimized, with purification by flash chromatography or crystallization.
| Step | Reactants & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization of amino alcohol to bicyclic core | Reflux with aqueous ammonia, 60–90°C, 4–15 h | 68–96% | Purified by silica gel chromatography |
| Protection as tert-butyl ester | Di-tert-butyl dicarbonate, room temp, 4 h | 62% | Used for stability and handling |
Preparation of 4-Bromo-1-methyl-1H-pyrazole-5-yl Moiety
The substituted pyrazole ring is typically prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds:
- Pyrazole derivatives can be synthesized by reacting ethyl acetoacetate with hydrazines in aqueous media catalyzed by imidazole or similar catalysts.
- Bromination at the 4-position can be achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Methylation at the N1 position is commonly performed using methyl iodide or methyl sulfate in the presence of a base.
| Step | Reactants & Conditions | Yield | Notes |
|---|---|---|---|
| Pyrazole formation | Ethyl acetoacetate + hydrazine, imidazole catalyst, aqueous medium | Moderate to high | Green synthesis approach |
| Bromination | NBS, solvent (e.g., dichloromethane), room temp | High | Selective for 4-position |
| N-Methylation | Methyl iodide, base (e.g., K2CO3), solvent | High | Methylation of pyrazole nitrogen |
Coupling of Pyrazole Moiety to the Bicyclic Core
The key step is the formation of the bond between the pyrazole ring and the bicyclic 6-oxa-3-azabicyclo[3.1.0]hexane scaffold:
- This is typically achieved via amide coupling or nucleophilic substitution reactions.
- Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIEA) in polar aprotic solvents (DMF) are used to activate carboxylic acid derivatives for amide bond formation.
- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed to attach aryl or heteroaryl bromides to amine-functionalized bicyclic cores under inert atmosphere at elevated temperatures.
- Reaction times vary from a few hours to overnight, with yields ranging from moderate to good (29–68%).
| Step | Reactants & Conditions | Yield | Notes |
|---|---|---|---|
| Amide coupling | Bicyclic amine + pyrazole carboxylic acid, HATU, DIEA, DMF, rt | 50–68% | Purification by silica gel chromatography |
| Pd-catalyzed cross-coupling | Bicyclic amine + 4-bromo-pyrazole derivative, Pd(OAc)2, BINAP, KOtBu, toluene, 120°C, N2 | 29% | Requires inert atmosphere, flash chromatography |
Purification and Characterization
- Purification is generally performed by flash column chromatography using gradients of methanol in dichloromethane or ethyl acetate/petroleum ether mixtures.
- Final compounds are characterized by NMR (1H, 13C), mass spectrometry (LC-MS), and elemental analysis.
- TLC monitoring with appropriate solvent systems (e.g., petroleum ether:ethyl acetate 1:1) is standard for reaction progress.
Summary Table of Preparation Methods
| Synthetic Stage | Key Reagents/Conditions | Yield Range | Purification Method |
|---|---|---|---|
| Bicyclic core formation | Amino alcohol + NH3, reflux, 60–90°C | 68–96% | Flash chromatography |
| Pyrazole ring synthesis | Ethyl acetoacetate + hydrazine + imidazole, aqueous | Moderate to high | Crystallization or chromatography |
| Bromination & methylation | NBS bromination, methyl iodide methylation | High | Chromatography |
| Coupling step | HATU/DIEA amide coupling or Pd-catalyzed amination | 29–68% | Silica gel chromatography |
Exhaustive Research Findings and Notes
- The bicyclic 6-oxa-3-azabicyclo[3.1.0]hexane scaffold is accessible via well-documented cyclization protocols starting from amino alcohol precursors, with high yields and scalable conditions.
- Pyrazole synthesis via green catalytic methods in aqueous media offers environmentally friendly routes to substituted pyrazoles, including the 4-bromo-1-methyl derivatives needed.
- The key coupling steps utilize modern peptide coupling reagents or palladium catalysis, providing versatility depending on the functional groups present.
- Reaction conditions such as temperature, solvent, and atmosphere (inert gas) critically influence yields and purity.
- Purification by flash chromatography is standard, with solvent systems tailored to compound polarity.
- Characterization data (NMR, LC-MS) confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Combines a brominated pyrazole with a fused bicyclohexane system (6-oxa-3-aza).
- 4-Bromo-5-methyl-1,2-dihydro-3H-pyrazol-3-one (8a): A monocyclic pyrazolone lacking the bicyclic system, which may result in greater flexibility and solubility but lower stereochemical control .
- 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one : Features a bromomethyl substituent on pyrazolone, offering distinct reactivity for further functionalization compared to the target compound’s bicyclic constraints .
Substituent Effects
- Bromine Position : The 4-bromo substituent on the target compound’s pyrazole may alter electronic properties (e.g., electron-withdrawing effects) differently than 5-bromo derivatives (e.g., ), influencing reactivity in cross-coupling reactions .
Comparison with Other Pyrazole Derivatives
- Bicyclic Pyrazolones () : Employ Diels-Alder reactions with 1,3-dienes and lead(IV) acetate, yielding fused rings. The target compound may require tailored dienes to form the 6-oxa-3-azabicyclo[3.1.0]hexane .
- Triazino-Indol Derivatives (): Use multi-step sequences involving enolization and cyclocondensation. The target compound’s synthesis is likely less complex due to fewer heterocyclic components .
Reactivity and Functionalization Potential
Bromine Reactivity
The 4-bromo substituent on the pyrazole is poised for Suzuki-Miyaura cross-coupling, similar to bromophenyl analogs in . However, steric hindrance from the bicyclic system may slow reaction kinetics compared to planar pyrazolones .
Bicyclic System Stability
The strained bicyclohexane may undergo ring-opening under strong acidic/basic conditions, unlike monocyclic derivatives (e.g., ’s compound 8a). This limits functionalization strategies but offers opportunities for controlled degradation studies .
Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Biological Activity
The compound 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane , also known by its CAS number 301326-27-2, is a heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological activity, particularly in the context of anticancer properties and other therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 283.12 g/mol. The predicted boiling point is approximately 444.7 °C, and it has a density of 1.61 g/cm³ .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework, including derivatives similar to the compound . For instance, a study evaluated various derivatives for their antiproliferative effects on several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The results indicated that compounds exhibited IC50 values ranging from 4.2 to 24.1 μM , demonstrating significant cytotoxicity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.0 |
| Compound B | CT26 | 13.5 |
| Compound C | K562 | 8.0 |
| Compound D | Jurkat | 12.0 |
The studies revealed that treatment with these compounds led to cell cycle arrest and apoptosis in HeLa and CT26 cells, with a notable accumulation of cells in the SubG1 phase, indicative of apoptotic processes .
The mechanisms underlying the biological activity of this class of compounds may involve modulation of key signaling pathways associated with cancer progression, such as the p53 signaling pathway and STAT3/JAK2 signaling . The interaction with these pathways suggests that such compounds could potentially inhibit tumor growth and metastasis.
Case Studies
A significant case study involved the evaluation of a related compound's effect on tumor growth in vivo using Balb/C mice models bearing CT26 tumors. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups, underscoring their potential as therapeutic agents against specific cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
